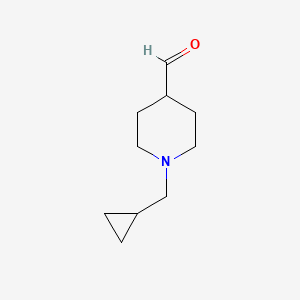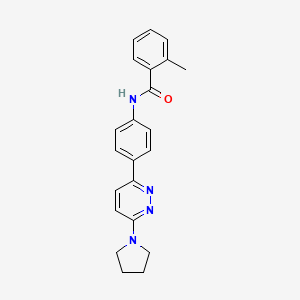
2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, and a benzamide group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can participate in a variety of reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .科学的研究の応用
Synthesis and Potential Applications : A study by Davis, Wakefield, and Wardell (1992) described the synthesis of pyrrolo-pyridines and related compounds through reactions of β-(lithiomethyl)azines with nitriles. This method may be applicable to the synthesis and exploration of the compound (Davis, Wakefield, & Wardell, 1992).
Anticancer Applications : The design and synthesis of related compounds with anticancer properties were detailed by Zhou et al. (2008). They discussed the creation of small molecule histone deacetylase (HDAC) inhibitors, which could provide insights into the potential anticancer applications of 2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (Zhou et al., 2008).
Pharmaceutical Analysis and Quality Control : Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating compounds like imatinib mesylate and related substances. This study is relevant for analyzing and ensuring the quality of similar compounds (Ye et al., 2012).
Drug Design and Molecular Docking : Research by Flefel et al. (2018) involved the synthesis of novel pyridine derivatives, their molecular docking screenings, and evaluation for antimicrobial and antioxidant activities. This study provides a framework for understanding the molecular interactions and potential applications of similar compounds (Flefel et al., 2018).
Antiviral Research : The work of Clercq (2009) reviewed various stories on antiviral drug discovery, including compounds like {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine}. Insights from this review could be relevant for exploring antiviral applications of the compound (Clercq, 2009).
Biological Activity Evaluation : A study by Demchenko et al. (2015) on the synthesis of novel [1,3]thiazolo[4,5-d]pyridazinones and their evaluation for analgesic and anti-inflammatory activities showcases a methodology for evaluating the biological activities of similar compounds (Demchenko et al., 2015).
作用機序
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic profiles .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
将来の方向性
特性
IUPAC Name |
2-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-6-2-3-7-19(16)22(27)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPEZRKINKYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

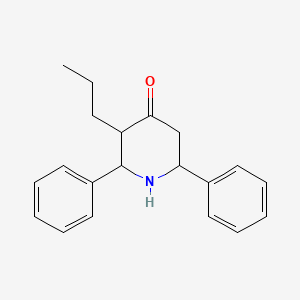
![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)
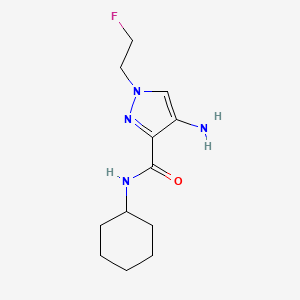
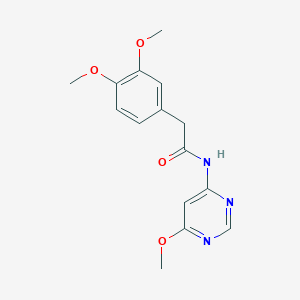
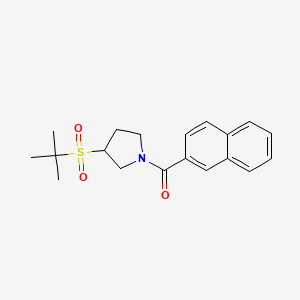



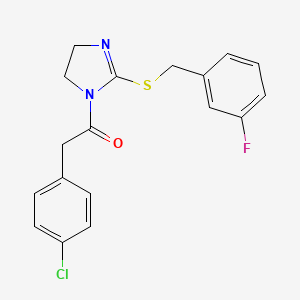

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2700991.png)
![N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2700992.png)

